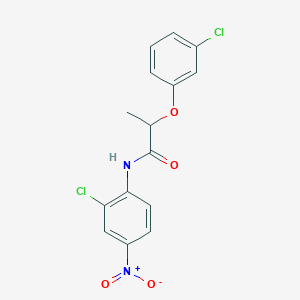
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide, commonly known as Nitrofen, is a synthetic herbicide that has been widely used in agriculture to control weeds. Nitrofen belongs to the family of nitrophenyl ether herbicides and is known to have both biochemical and physiological effects on plants.
Mechanism of Action
Nitrofen acts by inhibiting the activity of protoporphyrinogen oxidase (PPO), an enzyme that is involved in the synthesis of chlorophyll in plants. By inhibiting PPO, Nitrofen disrupts the production of chlorophyll, leading to the death of the plant. Nitrofen is a selective herbicide, meaning that it targets only certain types of plants and does not harm others.
Biochemical and physiological effects:
Nitrofen has been shown to have both biochemical and physiological effects on plants. The herbicide disrupts the production of chlorophyll, leading to a reduction in photosynthesis and the accumulation of reactive oxygen species (ROS) in plant cells. Nitrofen also causes damage to the cell membrane, leading to cell death. In addition, Nitrofen has been shown to have an impact on the growth and development of plants, causing stunted growth and reduced seed production.
Advantages and Limitations for Lab Experiments
Nitrofen is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. In the laboratory, Nitrofen is a useful tool for studying the effects of oxidative stress on plant growth and development. However, Nitrofen has some limitations for lab experiments, including its toxicity and potential environmental impact. Researchers must take care to handle Nitrofen safely and dispose of it properly to avoid contamination of the environment.
Future Directions
There are several future directions for research on Nitrofen. One area of interest is the development of new herbicides that are more effective and less toxic than Nitrofen. Another area of research is the study of the impact of Nitrofen on non-target organisms, including beneficial insects and soil microorganisms. Additionally, researchers are interested in investigating the impact of Nitrofen on the environment and developing strategies for reducing its environmental impact.
Synthesis Methods
Nitrofen is synthesized by the reaction of 2-chloro-4-nitrophenol with 3-chlorophenol in the presence of a base such as potassium carbonate. The resulting product is then treated with propanoyl chloride to form Nitrofen. The synthesis of Nitrofen is a multi-step process that requires careful attention to detail and proper handling of chemicals.
Scientific Research Applications
Nitrofen has been extensively studied for its herbicidal properties and its effects on plant growth and development. Researchers have used Nitrofen to study the mechanism of action of nitrophenyl ether herbicides and their impact on plant metabolism. Nitrofen has also been used in studies to investigate the role of oxidative stress in plant growth and development.
properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-12-4-2-3-10(16)7-12)15(20)18-14-6-5-11(19(21)22)8-13(14)17/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWZMPSXZLFFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(pentyloxy)phenyl]-1,3-benzothiazole-7-sulfonamide](/img/structure/B5210949.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-cyclopropyl-4-(4-methoxyphenyl)nicotinonitrile](/img/structure/B5210957.png)
![2-(1-bromo-1-chloroethyl)-4,8-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5210974.png)


![2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione](/img/structure/B5210992.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5210999.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211004.png)

![3,6-dichloro-7-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5211021.png)
